The synthesis of 2-amino-N,N,4-trimethylbenzenesulfonamide (CAS 79-67-4) relies on carefully orchestrated multi-step sequences that ensure precise functionalization of the benzenesulfonamide core. A representative high-yield route begins with the regioselective nitration of p-xylene, followed by chlorosulfonation at the position para to the first methyl group. The resultant sulfonyl chloride intermediate undergoes controlled amination with dimethylamine to form the N,N-dimethylsulfonamide scaffold. Subsequent catalytic reduction of the nitro group (e.g., using Pd/C and H₂) yields the 2-amino-N,N,4-trimethylbenzenesulfonamide [1] [10].
Alternative pathways employ reductive amination strategies for primary amine installation. For example, 4-methylbenzenesulfonyl chloride can be reacted with dimethylamine to form N,N,4-trimethylbenzenesulfonamide, followed by electrophilic ortho-amination using hydroxylamine-O-sulfonic acid. This method achieves 75–82% overall yield but requires stringent temperature control (–10°C) during amination to suppress di- or tri-substitution [5] [7].
Table 1: Comparative Multi-Step Synthesis Approaches
Starting Material | Key Steps | Overall Yield | Purity (HPLC) |
---|---|---|---|
p-Xylene | Nitration → Chlorosulfonation → Dimethylamination → Nitroreduction | 68% | >99% [1] |
4-Methylbenzenesulfonyl chloride | Dimethylamination → Ortho-amination | 75–82% | 97% [5] [7] |
2-Nitro-4-methylaniline | Chlorosulfonation → Dimethylamination → Nitroreduction | 60% | 98% [10] |
Critical to process robustness is intermediate purification. Silica gel chromatography effectively isolates the chlorosulfonation product, while recrystallization from ethanol/water mixtures purifies the final compound. Reverse-phase HPLC (e.g., using acetonitrile/water with phosphoric acid) confirms chemical purity >99%, essential for pharmacokinetic applications [1].
Regioselectivity challenges arise during the installation of methyl groups at the ortho-amino position and the para-methyl site, alongside N,N-dimethylation. Innovative solutions include:
Table 2: Regioselective Functionalization Techniques
Strategy | Conditions | Regioselectivity | Yield |
---|---|---|---|
Directed Ortho-Metalation | n-BuLi, MeI, –78°C | >95% C2-methylation | 78% [8] |
Ru-Catalyzed C–H Methylation | [Ru]/dppf, MeOH, K₂CO₃ | >90% C2-methylation | 85% [2] [8] |
Sequential Protection | Boc-protection → N-methylation → Deprotection | N/A | 70% [10] |
The choice of methylating agents profoundly impacts efficiency, scalability, and environmental footprint in synthesizing N,N,4-trimethylbenzenesulfonamides:
Table 3: Methylation Agent Performance Metrics
Methylation Agent | Catalyst/Reagent | N,N-Dimethylation Yield | Advantages/Limitations |
---|---|---|---|
Iodomethane | None (2.2 eq) | 92% | High yield but toxic; requires waste treatment [8] |
Formaldehyde/Formic Acid | None | 60% | Low cost; poor chemoselectivity [2] |
Methanol | [Ru]/2,2'-bpyO/K₂CO₃ | 88% | Sustainable; requires high T [2] [8] |
Methanol | MnPNP/KOH | 84% | Non-precious metal; moderate pressure [8] |
Notably, deuterated methanol (CD₃OD) enables efficient N-trideuteromethylation for isotopic labeling in pharmacokinetic tracer studies, using identical Ru or Mn catalysts [2].
Scalable synthesis of 2-amino-N,N,4-trimethylbenzenesulfonamide for pharmacokinetic profiling demands integration of continuous-flow chemistry and advanced purification:
Table 4: Scalable Production and PK Scaling Parameters
Parameter | Preclinical (Rat) | Human Prediction | Method |
---|---|---|---|
Plasma Clearance | 15 mL/min/kg | 3.2 mL/min/kg | Allometric scaling (b=0.74) [3] [9] |
Volume of Distribution | 1.8 L/kg | 0.9 L/kg | Øie-Tozer model [6] |
Half-life | 2.1 h | 5.0 h | IVIVE [6] [9] |
These approaches enable the production of >100 g batches suitable for radiolabeled absorption/distribution studies and support first-in-human dose estimation [1] [3] [9].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0